molecular formula C19H22N2O5S B2458966 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide CAS No. 946216-30-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide

Cat. No.: B2458966
CAS No.: 946216-30-4
M. Wt: 390.45
InChI Key: YGUYBFUCOHASHV-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide: is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide typically involves the following steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring is formed by the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with the isothiazolidine ring.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by the reaction of the intermediate compound with an ethoxy-substituted benzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of This compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include sulfur dioxide, oxidizing agents, methoxy-substituted benzene derivatives, and ethoxy-substituted benzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cell signaling and metabolic pathways.

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-ethoxybenzamide: can be compared with other similar compounds, such as:

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound also contains an isothiazolidine ring and is known for its potential as a cyclin-dependent kinase inhibitor.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: Similar in structure, this compound is used in the study of biomolecule-ligand complexes and free energy calculations.

The uniqueness of This compound lies in its specific substitution pattern and the presence of both methoxy and ethoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-26-17-8-5-4-7-15(17)19(22)20-16-13-14(9-10-18(16)25-2)21-11-6-12-27(21,23)24/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUYBFUCOHASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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